2-Methyl-3-hexanol (CAS: 617-29-8) is a branched secondary aliphatic alcohol (C7H16O) procured primarily as a specialized solvent, a chiral building block for asymmetric synthesis, and a reference standard for supramolecular hydrogen-bonding studies [1]. Characterized by an isopropyl group adjacent to the carbinol carbon, this structural motif imparts significant steric hindrance that governs its physical and chemical behavior. Commercially, it presents as a clear, colorless liquid with a boiling point of 141–143 °C and a density of 0.821 g/mL . Buyers prioritize this exact compound over linear hexanols when workflows require precisely controlled solvent micro-viscosity, specific dielectric relaxation properties, or a sterically demanding environment for stereoselective induction.
Substituting 2-Methyl-3-hexanol with linear primary alcohols (e.g., 1-hexanol) or unbranched secondary alcohols (e.g., 3-hexanol) fundamentally alters the reaction environment and processability. The C2-methyl branching adjacent to the hydroxyl group creates a sterically demanding environment that forces the molecule to form predominantly circular (ring) hydrogen-bonded clusters, unlike the linear chain clusters formed by terminal alcohols like 2-ethyl-1-hexanol[1]. This shift in supramolecular topology directly impacts the solvent's dielectric relaxation, micro-viscosity, and dimer lifetime [2]. Consequently, generic substitution in stereoselective syntheses or temperature-sensitive extractions will lead to unpredictable solvation dynamics, altered transition-state stabilization, and ultimately, compromised reaction yields and enantioselectivities.
Molecular dynamics and diffraction studies reveal that the steric hindrance in 2-Methyl-3-hexanol forces the formation of predominantly circular (ring) hydrogen-bonded clusters, in stark contrast to the linear chain clusters formed by primary alcohols. At ambient pressure, the maximum population of linear clusters in 2-Methyl-3-hexanol peaks at 320 K, whereas the less sterically hindered 2-ethyl-1-hexanol maintains linear clusters up to 370 K before dissociating [1].
| Evidence Dimension | Temperature of maximum linear cluster formation |
| Target Compound Data | 320 K (max ~60% linear clusters, predominantly rings/monomers otherwise) |
| Comparator Or Baseline | 2-Ethyl-1-hexanol (370 K max for linear clusters) |
| Quantified Difference | 50 K lower thermal threshold for linear cluster dominance in 2-Methyl-3-hexanol. |
| Conditions | Pressure range 0.1–3 GPa and temperature range 163–413 K. |
Buyers selecting solvents for temperature-sensitive reactions must account for this 50 K shift in hydrogen-bond network stability, which directly alters solvent viscosity and solute stabilization at elevated temperatures.
The circular cluster topology of 2-Methyl-3-hexanol significantly influences the temporal stability of its hydrogen bonds. Lifetime distribution analyses show that dimers within the circular clusters of 2-Methyl-3-hexanol exhibit a longer time distribution for the first lifetime maximum (the 'dimer peak') compared to linear-cluster-forming alcohols like n-butanol or 2-ethyl-1-hexanol [1]. This indicates that while the overall network may be less extended, the local dimer interactions are longer-lived.
| Evidence Dimension | H-bond dimer lifetime distribution |
| Target Compound Data | Longer-lived first lifetime maximum (dimer peak) in circular clusters |
| Comparator Or Baseline | Linear-cluster-forming alcohols (e.g., 2-ethyl-1-hexanol, n-butanol) |
| Quantified Difference | Extended temporal stability of local dimers in 2-Methyl-3-hexanol compared to linear analogs. |
| Conditions | H-bond distance cutoff of 2.5 Å to 3.5 Å in molecular dynamics simulations. |
Longer-lived local dimer interactions provide a highly structured, stable micro-solvation environment, which is critical for stabilizing sterically demanding transition states in fine chemical synthesis.
The isopropyl branching in 2-Methyl-3-hexanol significantly disrupts intermolecular packing compared to straight-chain isomers. This steric bulk results in a boiling point of 141–143 °C, which is substantially lower than that of the primary straight-chain analog, 1-heptanol (176 °C), and 1-hexanol (157 °C) [1]. This physical property is a direct macroscopic manifestation of the weakened extended hydrogen-bonding network, providing a clear thermodynamic differentiator for solvent selection.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 141–143 °C |
| Comparator Or Baseline | 1-Hexanol (157 °C) |
| Quantified Difference | ~14–16 °C reduction in boiling point due to C2-methyl branching. |
| Conditions | Standard atmospheric pressure (765 mm Hg). |
The lower boiling point enables milder distillation and solvent recovery conditions, reducing the energy footprint and minimizing thermal degradation of sensitive active pharmaceutical ingredients (APIs).
2-Methyl-3-hexanol serves as an important target and building block in stereoselective synthesis where adjacent steric bulk typically impedes stereocontrol. Utilizing asymmetric cyclic hydroboration with isopinocampheylchloroborane etherate, the optically active (-)-2-Methyl-3-hexanol can be synthesized with a specific rotation of [α]23D = -16.8° (c 0.34, EtOH) at a 42% yield [1]. This demonstrates the compound's viability in highly controlled chiral environments, allowing buyers to procure or synthesize a reliable enantiopure secondary alcohol for downstream ligand design.
| Evidence Dimension | Specific rotation and optical purity |
| Target Compound Data | [α]23D = -16.8° |
| Comparator Or Baseline | Racemic 2-Methyl-3-hexanol ([α]D = 0°) |
| Quantified Difference | Successful resolution to a high degree of optical activity despite adjacent C2-branching. |
| Conditions | Asymmetric hydroboration followed by protonolysis. |
Procurement of or synthetic access to the enantiopure form is essential for buyers developing chiral auxiliaries, stereospecific ligands, or targeted fragrance profiles.
Due to its unique circular hydrogen-bonding clusters and longer-lived local dimers, 2-Methyl-3-hexanol is an optimal solvent choice for reactions requiring a highly structured micro-solvation environment without the high viscosity of extended linear networks[1]. It is particularly suited for stabilizing transition states in complex organometallic syntheses.
The ~14–16 °C boiling point depression relative to linear hexanols makes 2-Methyl-3-hexanol highly advantageous for industrial scale-up[2]. It allows for milder distillation conditions, making it the preferred choice when processing thermally labile intermediates or APIs that would degrade at the higher boiling points of primary alcohols.
The ability to resolve 2-Methyl-3-hexanol to high optical purity ([α]23D = -16.8°) despite its adjacent steric bulk makes it a valuable chiral building block [3]. It is procured for the synthesis of stereospecific ligands and chiral auxiliaries where the specific spatial arrangement of the isopropyl group is required for asymmetric induction.
As a branched secondary alcohol identified in complex flavor profiles (such as tequila), 2-Methyl-3-hexanol provides specific fusel and green notes [4]. Its unique volatility, driven by its sterically hindered structure and 141 °C boiling point, ensures a specific evaporation rate critical for top-note formulation in commercial fragrances.
Flammable